Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 516465-78-4
VCID: VC2865800
InChI: InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC(=CN1C)Br
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.07 g/mol

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

CAS No.: 516465-78-4

Cat. No.: VC2865800

Molecular Formula: C8H10BrNO2

Molecular Weight: 232.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate - 516465-78-4

Specification

CAS No. 516465-78-4
Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
IUPAC Name ethyl 4-bromo-1-methylpyrrole-2-carboxylate
Standard InChI InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3
Standard InChI Key LLOYPVFSYNFKTL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CN1C)Br
Canonical SMILES CCOC(=O)C1=CC(=CN1C)Br

Introduction

Chemical Properties and Structure

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate belongs to the family of pyrrole derivatives, characterized by a five-membered aromatic heterocycle containing one nitrogen atom. The compound has a bromine atom at the 4-position, a methyl group on the nitrogen atom, and an ethyl carboxylate group at the 2-position of the pyrrole ring.

Basic Identification Data

The basic identification data for ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is presented in Table 1.

Table 1: Identification Information of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

ParameterValue
CAS Number516465-78-4
PubChem CID72210990
IUPAC Nameethyl 4-bromo-1-methylpyrrole-2-carboxylate
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
InChIInChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3
InChIKeyLLOYPVFSYNFKTL-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC(=CN1C)Br

Structural Features

The structure of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole core with three key functional groups:

  • A bromine atom at the 4-position, which provides a reactive site for various coupling reactions

  • A methyl group attached to the nitrogen atom, which alters the electronic properties of the pyrrole ring

  • An ethyl carboxylate group at the 2-position, which offers opportunities for further functionalization

The presence of these functional groups creates a molecule with distinctive chemical reactivity patterns and potential for diverse transformations.

Applications in Organic Synthesis

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis due to its multiple reactive sites.

Coupling Reactions

The bromine atom at the 4-position makes this compound particularly valuable for various coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Heck coupling with alkenes

  • Stille coupling with organostannanes

Applications in Medicinal Chemistry

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and its derivatives have significant applications in medicinal chemistry.

Precursor for Bioactive Compounds

The compound serves as a precursor for the synthesis of various bioactive molecules that interact with specific biological targets, including:

  • Enzyme inhibitors

  • Receptor modulators

  • Anti-inflammatory agents

  • Antimicrobial compounds

Comparison with Similar Compounds

Understanding the relationship between ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and structurally similar compounds provides valuable context for its applications and properties.

Structural Analogs

Table 2 presents a comparison of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with closely related compounds.

Table 2: Comparison of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaStructural Difference
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate516465-78-4C8H10BrNO2Reference compound
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate1196-90-3C7H8BrNO2Methyl ester instead of ethyl ester
Ethyl 4-bromo-1H-pyrrole-2-carboxylate433267-55-1C7H8BrNO2No methyl group on nitrogen
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid875160-43-3C6H6BrNO2Carboxylic acid instead of ethyl ester
Methyl 3-bromopyrrole-2-carboxylate941714-57-4C6H6BrNO2Bromine at position 3 instead of 4

Reactivity Differences

The structural variations among these compounds lead to differences in reactivity:

  • The methyl group on the nitrogen atom affects the electron density of the pyrrole ring, influencing its reactivity in electrophilic substitution reactions

  • The nature of the ester group (methyl vs. ethyl) impacts the steric hindrance and reactivity in nucleophilic transformations

  • The position of the bromine atom (3 vs. 4) determines the regioselectivity in coupling reactions

Research Findings and Future Directions

Current Research Applications

Recent investigations have explored various aspects of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and related compounds:

  • Development of novel synthetic methodologies for pyrrole derivatives

  • Design of pyrrole-based compounds with enhanced biological activities

  • Investigation of structure-activity relationships in pyrrole-containing drug candidates

  • Exploration of catalytic methods for selective functionalization of pyrrole scaffolds

Future Research Directions

Potential areas for future research involving ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate include:

  • Development of more efficient and sustainable synthetic routes

  • Exploration of novel catalytic systems for selective transformations

  • Investigation of its potential in materials science applications

  • Further studies on the biological activities of derivatives

  • Application in combinatorial chemistry for drug discovery

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